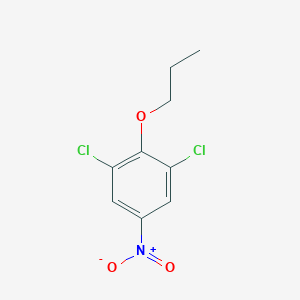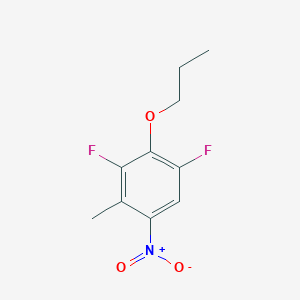
1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene: is an organic compound with the molecular formula C10H11F2NO3 It is a derivative of benzene, characterized by the presence of two fluorine atoms, a nitro group, and a 2-methylpropoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene can be synthesized through a multi-step process involving the nitration of a difluorobenzene derivative followed by the introduction of the 2-methylpropoxy group. The nitration reaction typically involves the use of nitric acid and sulfuric acid as reagents, with the reaction being carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the 2-methylpropoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: 1,3-Difluoro-2-(2-methylpropoxy)-4-aminobenzene.
Oxidation: Corresponding aldehydes or carboxylic acids.
Applications De Recherche Scientifique
Chemistry: 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may have potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and electronic materials.
Mécanisme D'action
The mechanism by which 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The 2-methylpropoxy group can affect the compound’s solubility and interaction with other molecules. These combined effects make the compound a versatile tool in chemical and biological research.
Comparaison Avec Des Composés Similaires
1,3-Difluoro-2-methyl-5-nitrobenzene: Similar structure but lacks the 2-methylpropoxy group.
1,3-Difluoro-2-propanol: Contains fluorine atoms but has a different functional group.
1,3-Difluoro-2-nitrosobenzene: Contains a nitroso group instead of a nitro group.
Uniqueness: 1,3-Difluoro-2-(2-methylpropoxy)-4-nitrobenzene is unique due to the presence of both the 2-methylpropoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with similar compounds.
Propriétés
IUPAC Name |
1,3-difluoro-2-(2-methylpropoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-6(2)5-16-10-7(11)3-4-8(9(10)12)13(14)15/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKULLUFNFFEWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














